N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16346346
InChI: InChI=1S/C16H23N5O2/c1-23-16-11-10-14-19-18-13(21(14)20-16)8-5-9-15(22)17-12-6-3-2-4-7-12/h10-12H,2-9H2,1H3,(H,17,22)
SMILES:
Molecular Formula: C16H23N5O2
Molecular Weight: 317.39 g/mol

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

CAS No.:

Cat. No.: VC16346346

Molecular Formula: C16H23N5O2

Molecular Weight: 317.39 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide -

Specification

Molecular Formula C16H23N5O2
Molecular Weight 317.39 g/mol
IUPAC Name N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Standard InChI InChI=1S/C16H23N5O2/c1-23-16-11-10-14-19-18-13(21(14)20-16)8-5-9-15(22)17-12-6-3-2-4-7-12/h10-12H,2-9H2,1H3,(H,17,22)
Standard InChI Key CHKLXIIANMIBMD-UHFFFAOYSA-N
Canonical SMILES COC1=NN2C(=NN=C2CCCC(=O)NC3CCCCC3)C=C1

Introduction

N-cyclohexyl-4-(6-methoxy- triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that belongs to the class of triazole derivatives. It is primarily investigated for its potential therapeutic applications, particularly in modulating biological pathways related to various diseases. The compound's unique structure, which includes a cyclohexyl group attached to a butanamide backbone modified with a methoxy-substituted triazolo moiety, contributes to its biological activity .

Synthesis and Chemical Reactivity

The synthesis of N-cyclohexyl-4-(6-methoxy- triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to characterize the synthesized compound.

The compound can undergo various chemical reactions typical of amides and heterocycles, which are often studied under controlled laboratory conditions to understand its stability and reactivity.

Biological Activity and Potential Applications

N-cyclohexyl-4-(6-methoxy- triazolo[4,3-b]pyridazin-3-yl)butanamide exhibits potential biological activities due to its interaction with specific biological targets within cells. It is classified as a pharmaceutical agent and is primarily investigated for its role in modulating disease-related pathways. The compound's mechanism of action involves binding to these targets, influencing cellular processes such as proliferation and apoptosis.

Given its pharmacological profile, it shows promise for therapeutic applications in treating conditions linked to enzyme dysregulation or other disease pathways.

Research Findings and Future Directions

Experimental studies are necessary to elucidate the precise molecular interactions and confirm the biological efficacy of this compound. While detailed in vitro and in vivo studies are not widely reported, the compound's potential as a therapeutic agent warrants further investigation.

Future research should focus on optimizing its synthesis, exploring its pharmacokinetic properties, and conducting comprehensive biological assays to fully understand its therapeutic potential.

Comparison with Related Compounds

Other compounds in the triazole family, such as N-cyclohexyl-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide, also exhibit significant biological activities. These compounds are potential inhibitors of specific enzymes and receptors, highlighting the diverse pharmacological properties of triazole derivatives.

CompoundStructure FeaturesBiological Activity
N-cyclohexyl-4-(6-methoxy- triazolo[4,3-b]pyridazin-3-yl)butanamideCyclohexyl group; methoxy substitutionPotential therapeutic agent for disease-related pathways
N-cyclohexyl-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamideCyclohexyl group; methoxy substitutionPotential enzyme inhibitor

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